Fosinopril Acyl-β-D-Glucuronide
CAS No.:
Cat. No.: VC0207836
Molecular Formula: C₃₆H₅₄NO₁₃P
Molecular Weight: 739.79
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₆H₅₄NO₁₃P |
|---|---|
| Molecular Weight | 739.79 |
Introduction
Metabolic Pathways and Enzymatic Formation
Biosynthesis and Enzymatic Processes
Fosinopril Acyl-β-D-Glucuronide is formed through glucuronidation, a detoxification reaction catalyzed by UGTs. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the carboxyl group of fosinoprilat, yielding the acyl-β-D-glucuronide conjugate . The reaction is reversible, with potential for acyl migration (intramolecular rearrangement) under physiological conditions, though the extent of this for fosinopril’s metabolite remains understudied .
Role in Fosinopril’s Pharmacokinetics
Fosinopril’s dual elimination via renal and hepatic pathways ensures minimal accumulation in renal impairment. Approximately 20–30% of the drug is metabolized to the glucuronide conjugate, which lacks ACE inhibitory activity but contributes to its excretion. The glucuronide’s formation is critical for reducing systemic exposure and preventing toxicity associated with prolonged retention of the active metabolite .
Pharmacokinetic Profile
| Parameter | Value | Source |
|---|---|---|
| Protein Binding | ≥95% | (comparative) |
| Volume of Distribution | Low | |
| Terminal Half-Life | ~12 hours | (comparative) |
| Clearance (IV) | 26–39 mL/min | (excluded) |
Note: Direct data for Fosinopril Acyl-β-D-Glucuronide is sparse; values are extrapolated from structurally similar acyl glucuronides.
Renal and Hepatic Elimination
The glucuronide is primarily excreted via the kidneys, with reduced clearance in renal impairment leading to elevated plasma concentrations . Hepatic glucuronidation serves as a compensatory pathway in renal dysfunction, though the efficiency of this backup mechanism varies between individuals .
Biological Activity and Pharmacological Relevance
Impact on Drug-Drug Interactions
Synthesis and Analytical Methods
Synthetic Approaches
Fosinopril Acyl-β-D-Glucuronide is synthesized via:
-
Chemical Glucuronidation: Esterification of fosinoprilat with glucuronic acid derivatives under controlled pH and temperature .
-
Enzymatic Methods: Incubation with human liver microsomes or recombinant UGTs to mimic in vivo glucuronidation.
Analytical Techniques
| Method | Application | Sensitivity |
|---|---|---|
| LC-MS/MS | Quantification in plasma | ng/mL range |
| UHPLC-Q-TOF-MS | Metabolite profiling | High-resolution |
| Capillary Electrophoresis | Isomer resolution | 25 ng/mL detection |
Adapted from methodologies for structurally similar glucuronides .
Reactivity, Stability, and Toxicological Considerations
Acyl Migration and Protein Binding
Acyl glucuronides, including Fosinopril’s metabolite, may undergo intramolecular rearrangement (acyl migration), generating reactive intermediates that covalently bind to proteins like albumin or UGTs . This reactivity is influenced by:
-
pH: Alkaline conditions accelerate hydrolysis and rearrangement.
-
Temperature: Degradation increases at elevated temperatures.
Toxicological Implications
While acyl glucuronides are associated with idiosyncratic toxicity (e.g., hepatotoxicity in NSAIDs), fosinopril’s metabolite shows lower reactivity compared to gemfibrozil or ketoprofen glucuronides . Limited evidence links it to adverse effects, though long-term studies are needed .
Comparative Analysis with Other Acyl Glucuronides
Structural and Functional Differences
| Compound | Molecular Weight | Reactivity | Toxicity Profile |
|---|---|---|---|
| Fosinopril Glucuronide | 739.79 g/mol | Moderate | Low risk |
| Gemfibrozil Glucuronide | 449.43 g/mol | High | Hepatotoxicity |
| Ketoprofen Glucuronide | 282.28 g/mol | Moderate | Hypersensitivity |
Data synthesized from comparative studies on acyl glucuronide reactivity .
Clinical Implications and Research Applications
Dosing Adjustments in Renal Impairment
Renal dysfunction increases glucuronide accumulation, necessitating dose modifications to avoid toxicity. Fosinopril’s dual elimination pathways mitigate this risk compared to renally excreted ACE inhibitors like enalapril .
Research Applications
-
Toxicology: Studying protein adduct formation to predict idiosyncratic reactions.
-
Pharmacokinetics: Modeling enterohepatic recirculation and renal clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume